Cas no 61724-04-7 (Neutral Dark Brown Brl)

Neutral Dark Brown Brl structure
Neutral Dark Brown Brl structure
Nome del prodotto:Neutral Dark Brown Brl
Numero CAS:61724-04-7
MF:C19H18N4O5S
MW:414.43
CID:90114
PubChem ID:4366894

Neutral Dark Brown Brl Proprietà chimiche e fisiche

Nomi e identificatori

    • Neutral Dark Brown Brl
    • Acid Brown 21
    • Acid Brown BRL
    • Polfalan Brown TLN
    • Acid Brown 21
    • 139139-93-8
    • (S)-(-)-2,2'-BIS(DIPHENYLPHOSPHINO)-5,5',6,6',7,7',8,8'-OCTAHYDRO-1,1'-BINAPHTHYL
    • PHOSPHINE,[(1R)-5,5',6,6',7,7',8,8'-OCTAHYDRO[1,1'-BINAPHTHALENE]-2,2'-DIYL]BIS[DIPHENYL-
    • (R)-(+)-2,2'-BIS(DIPHENYLPHOSPHINO)-5,5',6,6',7,7',8,8'-OCTAHYDRO-1,1'-BINAPHTHYL
    • 61724-04-7
    • FT-0728384
    • ETHYL3-CYANOPYRIDINE-2-CARBOXYLATE
    • (R)-H8-BINAP
    • E75998
    • Phosphine, [(1R)-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalene]-2,2'-diyl]bis[diphenyl-
    • (R)-H8-BINAP, >=94%
    • J-007240
    • 2,2'-bis-(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl
    • (S)-H8-BINAP, technical grade
    • (r)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl
    • Phosphine, 1,1'-[(1S)-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenyl-
    • (S)-(-)-2,2'-Bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl (S)-(-)-H8-BINAP
    • ANSOKCGDSQQISA-UHFFFAOYSA-N
    • CS-0086808
    • H8-BINAP
    • SCHEMBL665033
    • 139139-86-9
    • (R)-(+)-2,2'-Bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl (R)-H8-BINAP
    • (S)-H8-BINAP
    • AKOS015917585
    • D94504
    • J-007241
    • [1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane
    • Inchi: InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9-,10-,11+,14-/m1/s1
    • Chiave InChI: AVKUERGKIZMTKX-NJBDSQKTSA-N
    • Sorrisi: C1=CC=C([C@H](C(N[C@@H]2C(=O)N3[C@H](C(S[C@H]23)(C)C)C(=O)O)=O)N)C=C1

Proprietà calcolate

  • Massa esatta: 349.10977
  • Massa monoisotopica: 630.261
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 46
  • Conta legami ruotabili: 7
  • Complessità: 797
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 11.7
  • Superficie polare topologica: 0A^2

Proprietà sperimentali

  • Punto di ebollizione: 745.626 °C at 760 mmHg
  • Punto di infiammabilità: 433.022 °C
  • PSA: 112.73
  • LogP: 8.62760
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司